molecular formula C22H23N5O2S B11683758 N'-[(E)-(3-Allyl-2-hydroxyphenyl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-YL)sulfanyl]acetohydrazide

N'-[(E)-(3-Allyl-2-hydroxyphenyl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-YL)sulfanyl]acetohydrazide

Cat. No.: B11683758
M. Wt: 421.5 g/mol
InChI Key: UKZFBNZYUWRQFJ-OEAKJJBVSA-N
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Description

N’-[(E)-(3-Allyl-2-hydroxyphenyl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-YL)sulfanyl]acetohydrazide is a complex organic compound with a molecular formula of C22H23N5O2S and a molecular weight of 421.525 g/mol . This compound is notable for its unique structure, which includes an allyl group, a hydroxyphenyl group, and a triazole ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3-Allyl-2-hydroxyphenyl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-YL)sulfanyl]acetohydrazide typically involves multiple steps, including the formation of intermediate compounds. The process generally starts with the preparation of the hydrazide derivative, followed by the introduction of the triazole ring through cyclization reactions. The final step involves the condensation of the hydrazide with the aldehyde to form the desired compound. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3-Allyl-2-hydroxyphenyl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-YL)sulfanyl]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The triazole ring can be reduced under specific conditions to yield different products.

    Substitution: The allyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyphenyl group can yield quinone derivatives, while substitution reactions involving the allyl group can produce a variety of new compounds with different functional groups.

Scientific Research Applications

N’-[(E)-(3-Allyl-2-hydroxyphenyl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-YL)sulfanyl]acetohydrazide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique chemical properties can be leveraged.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of N’-[(E)-(3-Allyl-2-hydroxyphenyl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-YL)sulfanyl]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The triazole ring and hydroxyphenyl group play crucial roles in these interactions, facilitating binding through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets N’-[(E)-(3-Allyl-2-hydroxyphenyl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-YL)sulfanyl]acetohydrazide apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the allyl group, hydroxyphenyl group, and triazole ring in a single molecule allows for diverse reactivity and interaction with various molecular targets, making it a versatile compound in scientific research.

Properties

Molecular Formula

C22H23N5O2S

Molecular Weight

421.5 g/mol

IUPAC Name

2-[(4-ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-[(E)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]acetamide

InChI

InChI=1S/C22H23N5O2S/c1-3-9-16-12-8-13-18(20(16)29)14-23-24-19(28)15-30-22-26-25-21(27(22)4-2)17-10-6-5-7-11-17/h3,5-8,10-14,29H,1,4,9,15H2,2H3,(H,24,28)/b23-14+

InChI Key

UKZFBNZYUWRQFJ-OEAKJJBVSA-N

Isomeric SMILES

CCN1C(=NN=C1SCC(=O)N/N=C/C2=CC=CC(=C2O)CC=C)C3=CC=CC=C3

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NN=CC2=CC=CC(=C2O)CC=C)C3=CC=CC=C3

Origin of Product

United States

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